molecular formula C19H17ClFNO3S B2433638 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone CAS No. 1705436-54-9

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone

Cat. No. B2433638
CAS RN: 1705436-54-9
M. Wt: 393.86
InChI Key: QEHFBHLMYCLTIK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a thiazepan-4-yl group, and a 2-chloro-6-fluorophenyl group . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the benzo[d][1,3]dioxol-5-yl group might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar groups in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

Various synthesis methods have been developed for related compounds, focusing on their structural aspects and potential applications. For instance, novel synthesis techniques allow for the creation of complex structures, emphasizing the importance of precise synthetic routes for advanced material development and analysis (Rotas, Kimbaris, & Varvounis, 2011).

Crystal Structure and DFT Studies

Research on similar compounds includes crystallographic analysis and density functional theory (DFT) studies to understand their molecular structures and properties. This fundamental research aids in the prediction of material behavior and potential applications in various fields (Huang et al., 2021).

Antimicrobial and Analgesic Activity

Biological Activities

Compounds with related structures have been evaluated for their antimicrobial and analgesic activities, highlighting the potential of these molecules in medicinal chemistry and drug design. The exploration of their biological activities can lead to the development of new therapeutic agents (Jayanna et al., 2013).

Molecular Aggregation and Optical Properties

Aggregation-Induced Properties

Studies on structurally related compounds explore how molecular aggregation affects their optical properties, which is crucial for developing materials with specific photophysical characteristics for applications in imaging, sensing, and light-emitting devices (Matwijczuk et al., 2016).

Fluorination Effects on Photostability

Fluorination and Spectroscopic Properties

The fluorination of related compounds significantly enhances their photostability and spectroscopic properties, which is vital for their use in fluorescence-based applications and as probes in biological systems (Woydziak, Fu, & Peterson, 2012).

properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2-chloro-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO3S/c20-13-2-1-3-14(21)18(13)19(23)22-7-6-17(26-9-8-22)12-4-5-15-16(10-12)25-11-24-15/h1-5,10,17H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHFBHLMYCLTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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